molecular formula C18H15N3O B4508423 N-1H-indol-5-yl-1-methyl-1H-indole-2-carboxamide

N-1H-indol-5-yl-1-methyl-1H-indole-2-carboxamide

Cat. No.: B4508423
M. Wt: 289.3 g/mol
InChI Key: KAXZYFJWJJXIHL-UHFFFAOYSA-N
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Description

N-1H-indol-5-yl-1-methyl-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C18H15N3O and its molecular weight is 289.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.121512110 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organocatalysis in Polymerization : N-(3,5-Bis(trifluoromethyl)phenyl)-1H-indole-2-carboxamide has been identified as an efficient hydrogen-bonding organocatalyst for the ring-opening polymerization of l-lactide, controlling the dispersity and molecular weight of the poly(l-lactides) prepared (Koeller et al., 2009).

  • Chemical Coupling and Synthesis : A Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids has been reported, which is efficient and mild for diverse product formation (Zheng, Zhang, & Cui, 2014).

  • Biological Inhibition Activities : Indazole- and indole-carboxamides have been discovered as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), with significant implications in pharmacology (Tzvetkov et al., 2014).

  • Structural Analysis : The crystal structure of N-methyl-1H- indole-2-carboxamide, an indole derivative isolated from a marine fungus, was determined, providing insights into its molecular structure and interactions (Manríquez et al., 2009).

  • Antituberculosis Potential : Indole-2-carboxamides have been identified as a new class of antituberculosis agents, showing improved in vitro activity compared to standard TB drugs (Kondreddi et al., 2013).

  • Allosteric Modulation of CB1 Receptor : Structural requirements of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1) have been revealed, significantly impacting binding affinity and cooperativity (Khurana et al., 2014).

  • PET Tracer for Imaging Cancer : Synthesis of N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, a potential PET tracer for imaging cancer tyrosine kinase, has been developed (Wang et al., 2005).

Properties

IUPAC Name

N-(1H-indol-5-yl)-1-methylindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-21-16-5-3-2-4-13(16)11-17(21)18(22)20-14-6-7-15-12(10-14)8-9-19-15/h2-11,19H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXZYFJWJJXIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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